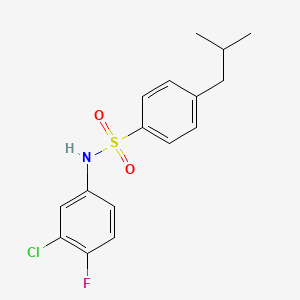

![molecular formula C18H17N3O B5622632 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring followed by various functionalization steps. For instance, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine derivatives. The structures of these compounds have been elucidated using spectroscopic methods like NMR and X-ray diffraction, demonstrating the crystallization in specific systems and the presence of hydrogen bonds which influence the compound's stability and reactivity (Raouafi et al., 2007).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their crystalline nature and the presence of intramolecular and intermolecular hydrogen bonding. X-ray diffraction studies have been pivotal in determining the precise geometric configurations, showcasing how structural modifications can affect the compound's properties. For example, the modification of benzimidazole with tetramethylphosphoramidoyl groups leads to compounds that crystallize in the triclinic system, revealing insights into the structural dynamics influenced by substituent variations (Raouafi et al., 2005).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological target. For example, some benzimidazole derivatives have been found to exhibit antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-11H,12-13H2,(H,19,22)(H,20,21)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWOQDMHZNVSPQ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328284 | |

| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide | |

CAS RN |

300829-03-2 | |

| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-propyl-1H-benzimidazole](/img/structure/B5622558.png)

![6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5622578.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)

![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)

![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)

![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)